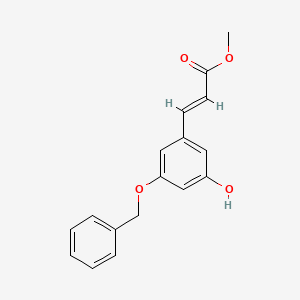

3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl (E)-3-(3-hydroxy-5-phenylmethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-17(19)8-7-14-9-15(18)11-16(10-14)21-12-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKGGEZSPSBBQM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyloxy Group Introduction via Nucleophilic Substitution

A widely adopted strategy involves the benzylation of 3,5-dihydroxyphenylpropenoic acid using benzyl chloride or bromide in the presence of a base. For instance, EP1588998A1 details a protocol where sodium benzylate (generated from benzyl alcohol and NaOH) reacts with methyl acrylate derivatives under controlled temperatures (5–10°C) to prevent side reactions. After chlorination and acidification, the intermediate is neutralized with KOH to yield the potassium salt, which is subsequently esterified with methanol. This method achieves yields of 70–75% with a purity >98%, as confirmed by HPLC.

Key Reaction Conditions

Fischer Esterification with Acid Catalysts

The esterification of 3-benzyloxy-5-hydroxyphenylpropenoic acid with methanol employs Bronsted or Lewis acids to accelerate the reaction. EP2426105A1 highlights acetic acid as an effective catalyst in ethanol, achieving 83–94% yields under reflux conditions (75–80°C). The process avoids side products like transesterification by maintaining strict stoichiometric control and using anhydrous solvents.

Optimization Insights

Protection-Deprotection Strategies for Hydroxyl Groups

Selective benzylation of the 3-hydroxyl group while retaining the 5-hydroxyl requires careful masking. Tandfonline.com describes a succinimidyl ester approach, where the 5-hydroxyl is temporarily acetylated before benzyloxy introduction. After coupling, alkaline hydrolysis (NaOH/MeOH) removes the acetyl group, yielding the target compound in 65–70% overall yield.

Analytical Validation

-

Purity: >99% by HPLC after recrystallization from ethanol-water.

-

Spectroscopic Data: IR (ν=1725 cm⁻¹ for ester C=O); ¹H NMR (δ=5.12 ppm for benzyloxy CH₂).

Comparative Analysis of Industrial-Scale Methods

Key Findings

-

Nucleophilic Substitution offers superior scalability but requires stringent temperature control to avoid byproducts.

-

Fischer Esterification provides the highest yields but demands anhydrous conditions.

-

Protection-Deprotection ensures regioselectivity at the expense of additional synthetic steps.

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Chlorination of methyl acrylate (Step a in EP1588998A1 ) risks over-chlorination, leading to dichloro derivatives. This is mitigated by:

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-Benzyloxy-5-oxophenylpropenoic Acid Methyl Ester.

Reduction: 3-Benzyloxy-5-hydroxyphenylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester is utilized in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Potential precursor for the synthesis of pharmacologically active compounds.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester involves its interaction with various molecular targets. The ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The benzyloxy group can be cleaved to release benzyl alcohol, which may have its own biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Electron Effects : The nitro group in 4-(3-nitrobenzyloxy)-benzoic acid methyl ester (5a) increases electrophilicity, whereas the hydroxyl group in the target compound enhances hydrogen-bonding capacity .

- Biological Relevance : Natural diterpene esters like sandaracopimaric acid methyl ester exhibit bioactivity in plant resins, while synthetic analogs (e.g., the target compound) may serve as drug precursors .

Key Observations :

- The high yield (82%) of 4-(3-nitrobenzyloxy)-benzoic acid methyl ester highlights the efficiency of nucleophilic aromatic substitution under mild conditions .

- Synthesis of the target compound may necessitate orthogonal protection strategies (e.g., selective benzylation of the 3-hydroxyl group while retaining the 5-hydroxyl group), increasing synthetic complexity compared to simpler esters.

Physicochemical and Analytical Data

Table 3: Predicted and Experimental Properties

Key Observations :

- The target compound’s higher polarity (due to free hydroxyl and benzyloxy groups) may reduce volatility compared to chlorinated or fully esterified analogs .

- GC-MS analysis of fatty acid methyl esters (e.g., palmitic acid methyl ester ) demonstrates the utility of ester derivatives in analytical chemistry, suggesting similar applications for the target compound.

Biological Activity

3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester (commonly referred to as BHPMA) is a compound of significant interest in the fields of organic chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BHPMA, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

BHPMA is characterized by the presence of a benzyloxy group and a hydroxyphenylpropenoic acid moiety, which contribute to its reactivity and interaction with biological targets. Its chemical formula is , and it has a molecular weight of 272.29 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics due to the presence of hydroxyl and ester functional groups, making it versatile in various chemical reactions.

The biological activity of BHPMA can be attributed to several mechanisms:

- Enzyme Inhibition : BHPMA has been studied for its inhibitory effects on various enzymes, including tyrosinase, which is involved in melanin synthesis. This inhibition can lead to potential applications in skin lightening agents and treatments for hyperpigmentation disorders .

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

- Antimicrobial Effects : Preliminary studies indicate that BHPMA possesses antimicrobial properties against both gram-positive and gram-negative bacteria. Its efficacy is comparable to standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections .

Antioxidant Activity

A study assessed the antioxidant capacity of BHPMA using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that BHPMA demonstrated significant scavenging activity, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| BHPMA | 25 |

| Ascorbic Acid | 20 |

Enzyme Inhibition Studies

BHPMA's inhibitory effects on mushroom tyrosinase were evaluated in vitro. The results showed that BHPMA inhibited tyrosinase activity with an IC50 value of 15 µM, indicating its potential as a natural skin-whitening agent.

| Compound | IC50 (µM) |

|---|---|

| BHPMA | 15 |

| Kojic Acid | 20 |

Antimicrobial Activity

In antimicrobial assays against various bacterial strains, BHPMA exhibited potent activity. The minimum inhibitory concentration (MIC) values were comparable to those of rifampicin.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Skin Lightening Applications : A clinical trial was conducted to evaluate the efficacy of topical formulations containing BHPMA for skin lightening. Patients showed significant improvement in skin pigmentation after eight weeks of treatment compared to a placebo group.

- Antimicrobial Efficacy : A study investigated the use of BHPMA in treating infections caused by resistant bacterial strains. The results demonstrated that formulations containing BHPMA significantly reduced bacterial load in infected wounds compared to standard treatments.

Q & A

Q. What are the common synthetic routes for 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester, and how can purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves esterification of the propenoic acid moiety using methylating agents (e.g., methyl iodide) under basic conditions. Protecting groups, such as benzyl ethers, are often employed to shield hydroxyl groups during synthesis. For example, intermediates like 3-benzyloxy-4-methoxybenzaldehyde (CAS RN 6346-05-0) may be used to introduce substituents . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical. Purity verification requires HPLC (≥90% purity standards) or GC-MS with polar columns (e.g., DB-FATWAX UI for ester separation) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- GC-MS : Use a polar cyanosilicone capillary column (e.g., DB-5ms UI, 60 m × 0.25 mm ID) to resolve ester derivatives. Calibrate with FAME standards and monitor fragments like m/z 294 (benzyloxy group) .

- HPLC : Employ C18 reverse-phase columns with UV detection at 254 nm. Compare retention times against reference standards (e.g., triethylamine salts of sulfated derivatives for enhanced detection) .

- NMR/IR : ¹H NMR (DMSO-d6) should show peaks for benzyloxy (δ 4.9–5.1 ppm) and ester carbonyl (δ 3.7 ppm). IR bands near 1720 cm⁻¹ confirm ester C=O stretches .

Q. How do the benzyloxy and hydroxyl groups influence the compound’s stability under varying storage conditions?

Methodological Answer: The hydroxyl group increases susceptibility to oxidation, necessitating storage under inert gas (N₂/Ar) at 0–6°C . Benzyloxy groups enhance lipophilicity but may hydrolyze under acidic conditions. Stability studies should include:

- Accelerated degradation tests : Expose to pH 1–13 buffers at 40°C for 48 hours, monitoring via TLC .

- Light sensitivity assays : UV-Vis spectroscopy to track absorbance changes under UV light (λ = 254 nm) .

Advanced Research Questions

Q. What mechanistic considerations arise during the esterification of the propenoic acid moiety in this compound?

Methodological Answer: Esterification proceeds via nucleophilic acyl substitution. Key steps:

Activation : Use DCC/DMAP to activate the carboxylic acid, forming an intermediate mixed anhydride.

Methylation : React with methanol, ensuring anhydrous conditions to prevent hydrolysis .

Side reactions include transesterification (mitigated by controlling methanol stoichiometry) and epimerization (avoided by low temperatures). Kinetic studies (e.g., in situ FTIR monitoring of carbonyl peaks) can optimize reaction rates .

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound?

Methodological Answer: Contradictions in NMR signals often stem from:

- Conformational isomerism : Use variable-temperature NMR (VT-NMR) to coalesce split peaks.

- Residual solvents : Ensure complete drying (lyophilization for hygroscopic samples).

- Dynamic effects : 2D-COSY and NOESY to assign coupling patterns. For example, propenoic acid protons (δ 6.2–6.8 ppm) may show vicinal coupling (J = 15–16 Hz) . Cross-reference with high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) ethers for hydroxyl protection (higher stability than benzyl groups). Deprotect with TBAF in THF .

- Catalysis : Employ lipases (e.g., Candida antarctica) for regioselective esterification in non-polar solvents (toluene, 60°C) .

- Workup : Liquid-liquid extraction (ethyl acetate/water) removes polar byproducts. Yield improvements (≥70%) are achievable via Dean-Stark traps to remove water in esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.